Sant-1

Vue d'ensemble

Description

SANT-1 est un antagoniste perméable aux cellules qui se lie directement au récepteur Smoothened et inhibe la voie de signalisation Hedgehog Sonic. Ce composé a montré un potentiel significatif dans la recherche sur le cancer et la biologie des cellules souches en raison de sa capacité à bloquer la tumorigenèse et à promouvoir la différenciation cellulaire .

Applications De Recherche Scientifique

SANT-1 has a wide range of applications in scientific research:

Cancer Research: It blocks the Sonic Hedgehog signaling pathway, leading to the inhibition of tumorigenesis and proliferation in cancer cells.

Stem Cell Biology: This compound promotes the differentiation of beta cells from human embryonic stem cells, making it valuable in regenerative medicine.

Cell Signaling Studies: It is used to study the Sonic Hedgehog signaling pathway and its role in various biological processes.

Mécanisme D'action

Target of Action

Sant-1 is a potent antagonist that directly binds to the Smoothened (Smo) receptor . Smo is a key component of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tumorigenesis .

Mode of Action

this compound interacts with its primary target, the Smo receptor, by binding directly to it . This binding inhibits the activation of the Sonic Hedgehog (Shh) signaling pathway . The inhibition occurs with equal potency for both wild type and oncogenic Smo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . By inhibiting Smo, this compound prevents the activation of this pathway, thereby affecting downstream signaling events. This can lead to changes in cell differentiation and proliferation .

Result of Action

The inhibition of the Hedgehog signaling pathway by this compound has several molecular and cellular effects. For instance, it has been shown to promote beta cell differentiation from human embryonic stem cells . In the context of cancer research, this compound has been found to block the Hedgehog signaling pathway, leading to the inhibition of tumorigenesis and proliferation in cancer lung cells .

Analyse Biochimique

Biochemical Properties

Sant-1 interacts with Smoothened (Smo), a key protein in the Shh signaling pathway . By binding directly to Smo, this compound inhibits the Shh signaling pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it promotes beta cell differentiation from human embryonic stem cells . In cancer research, this compound blocks the hedgehog signaling pathway leading to inhibition of tumorigenesis and proliferation in lung cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves direct binding to Smoothened (Smo), thereby inhibiting the Sonic Hedgehog (Shh) signaling pathway . This binding interaction with Smo leads to changes in gene expression and impacts cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are also areas of active research. While specific dosage effects have not been detailed in the available literature, it is known that this compound has significant effects on cellular processes at the molecular level .

Metabolic Pathways

This compound is involved in the Shh signaling pathway, interacting with key enzymes and proteins such as Smo

Transport and Distribution

Given its role in the Shh signaling pathway, it is likely that this compound interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in the Shh signaling pathway, it is likely that this compound is directed to specific compartments or organelles within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SANT-1 est synthétisé par une série de réactions chimiques impliquant la condensation de la 4-benzyl-1-pipérazine avec le 3,5-diméthyl-1-phényl-1H-pyrazole-4-carbaldéhyde. La réaction se produit généralement en présence d'un solvant approprié tel que le diméthylsulfoxyde (DMSO) ou l'éthanol, sous des conditions de température et de pH contrôlées .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse tout en assurant une pureté et un rendement élevés. Le composé est généralement produit sous forme cristalline et stocké à basse température pour maintenir sa stabilité. Le processus de production comprend des mesures rigoureuses de contrôle de la qualité pour garantir que la pureté du composé est supérieure à 98 % .

Analyse Des Réactions Chimiques

Types de réactions

SANT-1 subit principalement des réactions de liaison avec le récepteur Smoothened, inhibant son activité. Il ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .

Réactifs et conditions courants

Le principal réactif utilisé dans la synthèse de this compound est le 3,5-diméthyl-1-phényl-1H-pyrazole-4-carbaldéhyde. Les conditions de réaction comprennent l'utilisation de solvants comme le DMSO et l'éthanol, et les réactions sont effectuées à des températures contrôlées pour assurer un rendement optimal .

Principaux produits

Le principal produit de la synthèse est this compound lui-même, qui est obtenu sous forme cristalline. Le composé est ensuite purifié pour atteindre un niveau de pureté de 98 % ou plus .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Recherche sur le cancer : Il bloque la voie de signalisation Hedgehog Sonic, conduisant à l'inhibition de la tumorigenèse et de la prolifération dans les cellules cancéreuses.

Biologie des cellules souches : This compound favorise la différenciation des cellules bêta à partir de cellules souches embryonnaires humaines, ce qui le rend précieux en médecine régénérative.

Études de signalisation cellulaire : Il est utilisé pour étudier la voie de signalisation Hedgehog Sonic et son rôle dans divers processus biologiques.

Mécanisme d'action

This compound exerce ses effets en se liant directement au récepteur Smoothened, un composant clé de la voie de signalisation Hedgehog Sonic. En inhibant ce récepteur, this compound bloque efficacement la voie de signalisation, empêchant l'activation des cibles en aval impliquées dans la prolifération et la différenciation cellulaires .

Comparaison Avec Des Composés Similaires

SANT-1 est unique en raison de sa forte affinité pour le récepteur Smoothened et de ses puissants effets inhibiteurs sur la voie de signalisation Hedgehog Sonic. Des composés similaires comprennent :

Cyclopamine : Un autre antagoniste du récepteur Smoothened, mais avec des propriétés de liaison et une puissance différentes.

GANT61 : Inhibe la voie de signalisation Hedgehog Sonic en ciblant des composants en aval.

This compound se démarque par sa grande spécificité et sa puissance dans l'inhibition du récepteur Smoothened, ce qui en fait un outil précieux à la fois dans la recherche sur le cancer et la biologie des cellules souches .

Propriétés

IUPAC Name |

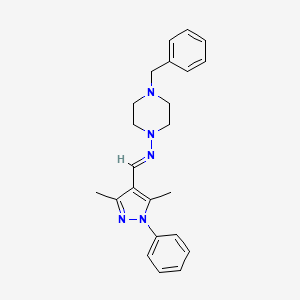

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORCIAZMIWALX-JJIBRWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425965 | |

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304909-07-7 | |

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SANT-1?

A1: this compound directly targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with SMO?

A2: this compound acts as an antagonist of SMO, binding to the receptor and inhibiting its activation. [, , , , , , , , , , , , , , , , , , , , , ] Specifically, it has been shown to bind within the 7-transmembrane (7TM) domain of SMO, potentially at a site distinct from that of the naturally occurring antagonist, cyclopamine. [, , , , , ]

Q3: What are the downstream consequences of this compound binding to SMO?

A3: By inhibiting SMO, this compound effectively blocks the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ] This inhibition leads to a decrease in the expression of Hh target genes, including GLI1 and PTCH1. [, , , , , , ] Ultimately, this can result in decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in Hh-dependent cancers. [, , , , , , , , , , ]

Q4: Can this compound influence SMO localization?

A4: Yes, while some SMO antagonists like cyclopamine and jervine force SMO translocation to the primary cilium, this compound has been shown to abrogate this translocation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H23N3, and its molecular weight is 305.42 g/mol. (Information derived from chemical structure, not explicitly stated in provided abstracts).

Q6: Is there any available spectroscopic data for this compound?

A6: The provided abstracts do not contain specific spectroscopic data for this compound.

Q7: Is there information on the material compatibility and stability of this compound?

A7: The provided research abstracts do not offer detailed information about the material compatibility or stability of this compound under various conditions.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is primarily recognized as a small-molecule inhibitor and does not appear to have intrinsic catalytic properties based on the provided research.

Q9: Have computational methods been employed to study this compound?

A9: Yes, molecular docking studies have been used to investigate the binding mode of this compound to the SMO receptor. [] This approach helps visualize and understand the specific interactions between this compound and its target at the molecular level.

Q10: What is known about the stability and formulation of this compound?

A10: The provided research abstracts do not offer detailed insights into the stability of this compound under various conditions or specific formulation strategies employed.

Q11: Is there information available regarding SHE regulations, pharmacokinetics, toxicology, and safety of this compound?

A11: The provided research abstracts primarily focus on the molecular mechanisms and in vitro efficacy of this compound. Specific details regarding SHE regulations, PK/PD properties, toxicology profiles, long-term effects, and safety aspects are not discussed in these abstracts.

Q12: What is known about drug delivery strategies, biomarkers, analytical methods, environmental impact, and alternatives for this compound?

A12: The provided research abstracts primarily focus on the fundamental biological activity of this compound. Information concerning specific drug delivery strategies, potential biomarkers for treatment response, detailed analytical methods for quantification, environmental impact assessment, or potential alternatives to this compound is not covered in these abstracts.

Q13: What cell lines have shown sensitivity to this compound in vitro?

A14: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines in vitro, including: * Pancreatic cancer cell lines: Panc-1 and BxPC-3. [] * Non-small cell lung cancer (NSCLC) cells with acquired resistance to EGFR-TKIs. [] * Glioblastoma cells. [, ] * Medulloblastoma cells. [] * Basal cell carcinoma (BCC) cells. [, ]

Q14: What in vitro effects have been observed with this compound treatment?

A15: this compound has shown the following effects in various in vitro studies: * Suppression of cell proliferation and colony formation. [, , , , , , ] * Induction of apoptotic cell death. [, , , ] * Cell cycle arrest in the G0/G1 phase. [] * Induction of differentiation in specific cell types, such as ductal epithelial differentiation in pancreatic cancer cells. [] * Downregulation of Hedgehog target gene expression (e.g., GLI1, PTCH1). [, , , , , , ] * Inhibition of cell migration. []

Q15: What animal models have been used to study this compound?

A16: The following animal models have been employed in this compound research: * Mouse model of acute myocardial infarction (AMI). [] * Xenograft models of AML. [] * Mouse models of medulloblastoma (SmoA1/SmoA1 and Math1-creER; Ptc1 fl/fl mice). [] * Mouse model of bladder cancer (orthotopic model). [] * Immunodeficient mice for transplantation of pancreatic progenitors. []

Q16: What in vivo effects have been observed with this compound treatment?

A17: this compound has demonstrated the following in vivo effects: * Improvement in cardiac function and myocardial remodeling in a mouse model of AMI. [] * Reduction of apoptosis in myocardial cells after AMI. [] * Reduction in leukemic burden in xenograft models of AML. [] * Suppression of medulloblastoma formation in genetically engineered mouse models. [] * Inhibition of tumor growth in a mouse model of bladder cancer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.